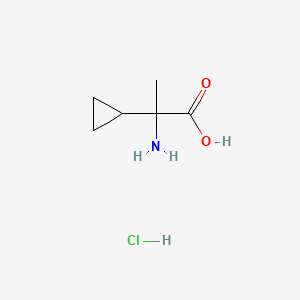![molecular formula C12H12BNO3 B582092 [4-(2-Aminophenoxy)phenyl]boronic acid CAS No. 957103-98-9](/img/structure/B582092.png)
[4-(2-Aminophenoxy)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the addition of organometallic reagents to boranes . The Suzuki-Miyaura coupling reaction is a common method used to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst .
Molecular Structure Analysis
The molecular structure of “[4-(2-Aminophenoxy)phenyl]boronic acid” consists of a boron atom connected to an oxygen atom and a phenyl ring, which is further connected to another phenyl ring through an oxygen atom . The second phenyl ring has an amino group attached .
Chemical Reactions Analysis
Boronic acids, including “[4-(2-Aminophenoxy)phenyl]boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming reactions .
Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, particularly the cyclic six-membered boroxines . They are stable and easy to handle, making them attractive synthetic intermediates .
Aplicaciones Científicas De Investigación
Organic and Industrial Chemistry
- Boronic acids, including derivatives like [4-(2-Aminophenoxy)phenyl]boronic acid, are used as synthetic intermediates and building blocks in various applications such as sensing, protein manipulation, therapeutics, biological labelling, and separation. Their structure allows for the introduction of an aminophosphonic acid group, which can provide new opportunities for application in these fields (Zhang et al., 2017).
Pharmaceutical and Biomedical Research
- Boronic esters derived from phthalocyanine precursors, which can include compounds similar to [4-(2-Aminophenoxy)phenyl]boronic acid, have been explored for their potential in various biomedical applications. These compounds exhibit high stability and can be manipulated in air, making them useful in the development of novel pharmaceuticals and biologically active molecules (Özçelik & Gül, 2012).
Materials Science and Nanotechnology
- Phenylboronic-acid-modified nanoparticles, which can be synthesized using compounds related to [4-(2-Aminophenoxy)phenyl]boronic acid, have shown promise as potential antiviral therapeutics. These nanoparticles have unique properties that make them suitable for biological and biomedical applications, including the potential to block viral entry of viruses like HCV (Khanal et al., 2013).
Catalysis and Green Chemistry
- The use of derivatives of boronic acids, akin to [4-(2-Aminophenoxy)phenyl]boronic acid, in catalytic processes is gaining attention. For instance, V2O5@TiO2 catalyzed transformation of boronic acids to phenols is an environmentally friendly protocol that utilizes benign oxidants like hydrogen peroxide. This methodology has wide-ranging applications in transforming various natural and bioactive molecules (Upadhyay et al., 2021).
Bioorganic Chemistry
- Boronic acid complexes with amino phenolic N,O-ligands, which are related to [4-(2-Aminophenoxy)phenyl]boronic acid, have been used for non-covalent protein fluorescence labeling. These complexes significantly enhance the fluorescence of the ligand and increase its affinity to proteins, making them valuable tools in bioconjugation and protein labeling studies (Martínez-Aguirre et al., 2021).
Organic Synthesis
- Compounds like [4-(2-Aminophenoxy)phenyl]boronic acid are used in various organic synthesis reactions. For example, they are involved in oxidative hydroxylation of aryl boronic acids catalyzed by Co-porphyrin complexes under blue-light irradiation, representing an eco-friendly approach to oxidation processes (Atia & Kimura, 2020).
Safety And Hazards
Direcciones Futuras
Boronic acid-based compounds have inspired the exploration of novel chemistries to fuel emergent sciences . They have been used in various applications, including chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery is a promising future direction .
Propiedades
IUPAC Name |
[4-(2-aminophenoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8,15-16H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZAQBUIMTLIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274083 |
Source


|
| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Aminophenoxy)phenyl]boronic acid | |
CAS RN |
957103-98-9 |
Source


|
| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957103-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


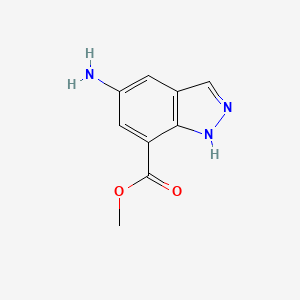
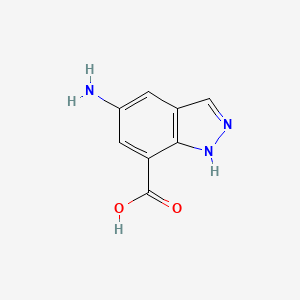
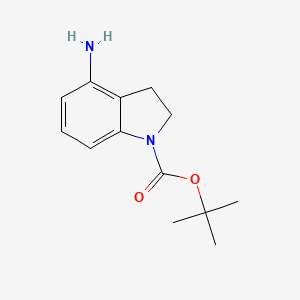
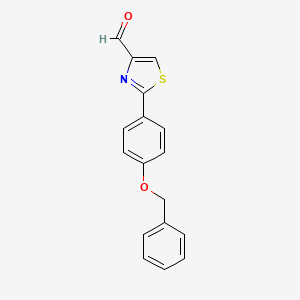
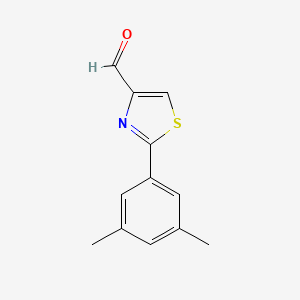
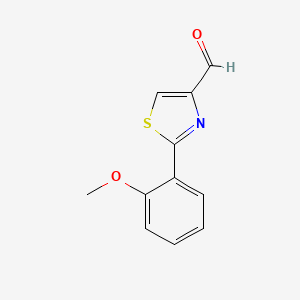
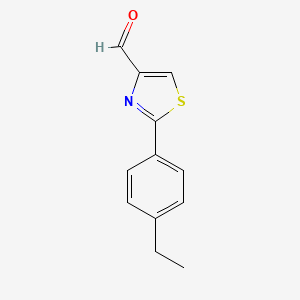
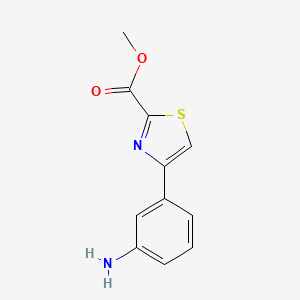
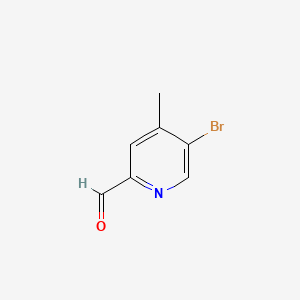
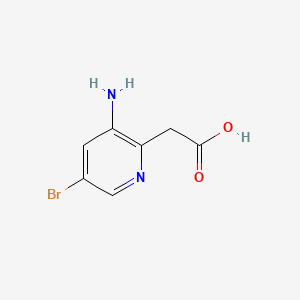
![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)
![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)
